Cas no 1546000-97-8 (6-chloro-2-cyclobutoxypyridin-3-amine)

6-Chloro-2-cyclobutoxypyridin-3-amine is a pyridine derivative featuring a chloro substituent at the 6-position and a cyclobutoxy group at the 2-position, with an amine functionality at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features, including the electron-withdrawing chloro group and the sterically defined cyclobutoxy moiety, make it valuable for constructing complex heterocyclic frameworks. The amine group further enhances its reactivity, enabling selective functionalization. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined reactivity profile makes it a useful building block for medicinal chemistry and material science applications.
6-chloro-2-cyclobutoxypyridin-3-amine structure
1546000-97-8 structure
商品名:6-chloro-2-cyclobutoxypyridin-3-amine
CAS番号:1546000-97-8
MF:C9H11ClN2O
メガワット:198.649441003799
CID:6289838
PubChem ID:115474527

6-chloro-2-cyclobutoxypyridin-3-amine 化学的及び物理的性質

名前と識別子

    • 6-chloro-2-cyclobutoxypyridin-3-amine
    • 1546000-97-8
    • SCHEMBL19510827
    • EN300-1296079
    • インチ: 1S/C9H11ClN2O/c10-8-5-4-7(11)9(12-8)13-6-2-1-3-6/h4-6H,1-3,11H2
    • InChIKey: BDTSPTCSJCVUAB-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(C(=N1)OC1CCC1)N

計算された属性

  • せいみつぶんしりょう: 198.0559907g/mol
  • どういたいしつりょう: 198.0559907g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 175
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 48.1Ų

6-chloro-2-cyclobutoxypyridin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1296079-10000mg
6-chloro-2-cyclobutoxypyridin-3-amine
1546000-97-8
10000mg
$3929.0 2023-09-30
Enamine
EN300-1296079-100mg
6-chloro-2-cyclobutoxypyridin-3-amine
1546000-97-8
100mg
$804.0 2023-09-30
Enamine
EN300-1296079-250mg
6-chloro-2-cyclobutoxypyridin-3-amine
1546000-97-8
250mg
$840.0 2023-09-30
Enamine
EN300-1296079-1.0g
6-chloro-2-cyclobutoxypyridin-3-amine
1546000-97-8
1g
$0.0 2023-06-06
Enamine
EN300-1296079-2500mg
6-chloro-2-cyclobutoxypyridin-3-amine
1546000-97-8
2500mg
$1791.0 2023-09-30
Enamine
EN300-1296079-500mg
6-chloro-2-cyclobutoxypyridin-3-amine
1546000-97-8
500mg
$877.0 2023-09-30
Enamine
EN300-1296079-1000mg
6-chloro-2-cyclobutoxypyridin-3-amine
1546000-97-8
1000mg
$914.0 2023-09-30
Enamine
EN300-1296079-50mg
6-chloro-2-cyclobutoxypyridin-3-amine
1546000-97-8
50mg
$768.0 2023-09-30
Enamine
EN300-1296079-5000mg
6-chloro-2-cyclobutoxypyridin-3-amine
1546000-97-8
5000mg
$2650.0 2023-09-30

6-chloro-2-cyclobutoxypyridin-3-amine 関連文献

6-chloro-2-cyclobutoxypyridin-3-amineに関する追加情報

Introduction to 6-chloro-2-cyclobutoxypyridin-3-amine (CAS No. 1546000-97-8)

6-chloro-2-cyclobutoxypyridin-3-amine, identified by its Chemical Abstracts Service (CAS) number 1546000-97-8, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic amine features a pyridine core substituted with a chloro group at the 6-position and a cyclobutoxy moiety at the 2-position, flanked by an amine group at the 3-position. The unique structural arrangement of this molecule imparts distinct chemical and pharmacological properties, making it a valuable scaffold for medicinal chemistry applications.

The synthesis and functionalization of 6-chloro-2-cyclobutoxypyridin-3-amine have garnered considerable attention due to its potential in drug discovery. The presence of the chloro substituent enhances electrophilicity, facilitating further derivatization through nucleophilic aromatic substitution or coupling reactions. Meanwhile, the cyclobutoxy group introduces steric bulk and metabolic stability, which are critical factors in optimizing bioavailability and reducing unwanted side effects.

Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like 6-chloro-2-cyclobutoxypyridin-3-amine. Molecular docking studies have revealed its promising interactions with various biological targets, including enzymes and receptors implicated in inflammatory diseases, cancer, and neurological disorders. These findings align with the growing interest in developing small-molecule modulators that leverage pyridine derivatives for therapeutic intervention.

In the context of modern drug development, 6-chloro-2-cyclobutoxypyridin-3-amine has been explored as a precursor in designing novel kinase inhibitors. Kinases play a pivotal role in cell signaling pathways, and their dysregulation is often associated with pathological conditions. The pyridine ring’s ability to form hydrogen bonds and its aromaticity make it an ideal candidate for binding to the ATP-binding pockets of kinases. Additionally, the cyclobutoxy group can modulate solubility and binding affinity, contributing to the compound’s efficacy.

Emerging research also highlights the compound’s potential in antiviral applications. The structural features of 6-chloro-2-cyclobutoxypyridin-3-amine allow it to mimic natural substrates or inhibitors of viral enzymes, thereby disrupting replication cycles. For instance, studies suggest that derivatives of this scaffold may interfere with protease or polymerase activities in viruses such as influenza or hepatitis C. Such findings underscore the versatility of pyridine-based compounds in addressing infectious diseases.

The pharmacokinetic profile of 6-chloro-2-cyclobutoxypyridin-3-amine is another area of active investigation. Preclinical studies indicate that modifications to the cyclobutoxy group can influence absorption, distribution, metabolism, and excretion (ADME) properties. By optimizing these parameters, researchers aim to enhance drug-like characteristics, ensuring better therapeutic outcomes. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been employed to profile metabolic pathways and identify key enzymes involved in its degradation.

Furthermore, green chemistry principles have been integrated into the synthesis of 6-chloro-2-cyclobutoxypyridin-3-amine, emphasizing sustainable methodologies. Catalytic processes that minimize waste and energy consumption have been developed, aligning with global efforts to reduce environmental impact. Such innovations not only improve cost-efficiency but also promote compliance with regulatory standards governing pharmaceutical manufacturing.

The role of 6-chloro-2-cyclobutoxypyridin-3-amine in combination therapies is another frontier being explored. By pairing this compound with other bioactive molecules, synergistic effects may be achieved, leading to enhanced therapeutic responses while reducing dosages and side effects. Preliminary data suggest that its interaction with existing drugs could expand treatment options for multifaceted diseases such as cancer or autoimmune disorders.

In conclusion, 6-chloro-2-cyclobutoxypyridin-3-amine (CAS No. 1546000-97-8) represents a compelling example of how structural diversity in heterocyclic compounds can drive innovation in drug discovery. Its unique architecture offers multiple opportunities for chemical manipulation, enabling the development of next-generation therapeutics targeting diverse disease mechanisms. As research progresses, this compound is poised to play an increasingly pivotal role in shaping future pharmacological strategies.

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